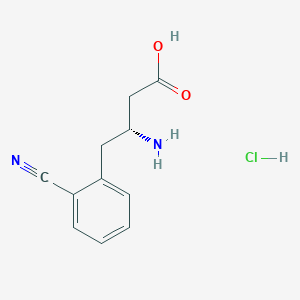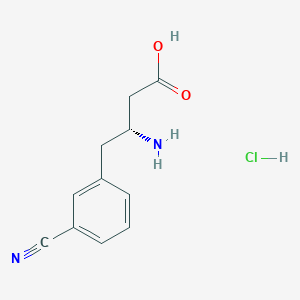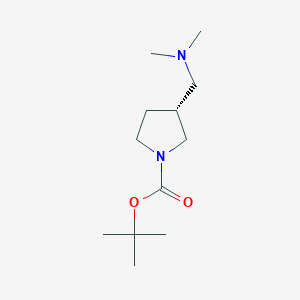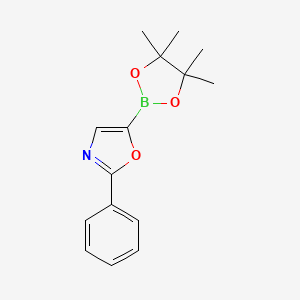
1-(3-Methylbutanoyl)piperidin-3-amine
Descripción general
Descripción
“1-(3-Methylbutanoyl)piperidin-3-amine” is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “1-(3-Methylbutanoyl)piperidin-3-amine” consists of a piperidine ring attached to a 3-methylbutanoyl group . The exact structure can be represented as CC©CC(=O)N1CCCC(C1)N .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methylbutanoyl)piperidin-3-amine” include a molecular weight of 184.28 and a molecular formula of C10H20N2O .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of β-Aminoketones : The Mannich reaction has been used to synthesize 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, involving secondary amines like piperidine, demonstrating the utility of piperidine derivatives in complex organic syntheses (Makarova, Moiseev, & Zemtsova, 2002).
Synthesis of Spiro-Fused Piperidines : An environmentally friendly process has been developed for synthesizing 3,5-dispirosubstituted piperidines, showcasing the potential of piperidine derivatives in creating complex molecular structures with antibacterial properties (Lohar, Jadhav, Kumbhar, Mane, & Salunkhe, 2016).
Development of Pharmaceutical Intermediates : Piperidine derivatives, such as 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, are critical intermediates in the synthesis of medications like Repaglinide, a diabetes drug, indicating their importance in drug development (Liu, Huang, & Zhang, 2011).
Applications in Analytical Chemistry
Mechanism of DNA Strand Breakage : Piperidine's role in creating strand breaks in DNA at sites of damaged bases during DNA sequencing highlights its significance in molecular biology and genetic research (Mattes, Hartley, & Kohn, 1986).
Conformational Analysis in Chemistry : Studies on the conformation of piperidin rings in various states, such as solid and solution states, are crucial for understanding molecular structures and reactions in chemistry (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).
Polymer Science
Controlled Radical Polymerization : Piperidine derivatives have been used in the preparation of stabilized unimolecular initiators for controlled radical polymerization, highlighting their application in creating advanced materials (Ansong, Jansen, Wei, Pomrink, Lu, Patel, & Li, 2009).
Catalysis in Organic Synthesis : Piperidine and its derivatives have been used in iridium complex-catalyzed allylic amination, demonstrating their role in catalyzing organic reactions with high selectivity (Takeuchi & Shiga, 1999).
Environmental and Green Chemistry
CO2 Absorption Characteristics : Research on the reaction between CO2 and piperidine derivatives for CO2 capture and environmental applications highlights the potential of these compounds in addressing climate change challenges (Robinson, McCluskey, & Attalla, 2011).
Hydroaminoalkylation for Synthesizing N-heterocycles : The use of piperidine in hydroaminoalkylation for synthesizing α- and β-substituted N-heterocycles demonstrates its potential in creating sustainable and efficient chemical processes (Payne, Garcia, Eisenberger, Yim, & Schafer, 2013).
Safety And Hazards
Direcciones Futuras
Piperidines, which “1-(3-Methylbutanoyl)piperidin-3-amine” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-3-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNDZVHVOCMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutanoyl)piperidin-3-amine | |
CAS RN |
1114596-49-4 | |
| Record name | 1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)

